Cas no 446830-73-5 (3-Methyl-5-nitro-1H-indole-2-carboxylic acid)

3-Methyl-5-nitro-1H-indole-2-carboxylic acid is a nitro-substituted indole derivative with significant utility in organic synthesis and pharmaceutical research. Its structural features, including the carboxylic acid and nitro functional groups, make it a versatile intermediate for constructing complex heterocyclic compounds. The methyl group at the 3-position enhances stability, while the nitro group at the 5-position offers reactivity for further functionalization. This compound is particularly valuable in medicinal chemistry for the development of indole-based scaffolds with potential biological activity. High purity and well-defined characterization ensure reproducibility in research applications. Its compatibility with various coupling and substitution reactions underscores its importance as a building block in synthetic chemistry.
3-Methyl-5-nitro-1H-indole-2-carboxylic acid structure
446830-73-5 structure
Product Name:3-Methyl-5-nitro-1H-indole-2-carboxylic acid
CAS No:446830-73-5
MF:C10H8N2O4
MW:220.181522369385
MDL:MFCD03011738
CID:1067847
PubChem ID:1078087
Update Time:2025-06-15

3-Methyl-5-nitro-1H-indole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-5-nitro-1H-indole-2-carboxylic acid
    • CS-0234828
    • DB-152131
    • 3-methyl-5-nitro-1 h-indole-2-carboxylic acid
    • EN300-148029
    • WSA83073
    • AKOS000300634
    • 3-Methyl-5-nitro-1H-indole-2-carboxylicacid
    • SR-01000324661
    • 446830-73-5
    • MLS000716383
    • Oprea1_006521
    • BDBM61818
    • SR-01000324661-1
    • CHEMBL1373205
    • G47140
    • BUWLROXHVDVDKY-UHFFFAOYSA-N
    • SCHEMBL6847834
    • HMS2658N12
    • SMR000277900
    • cid_1078087
    • MDL: MFCD03011738
    • Inchi: 1S/C10H8N2O4/c1-5-7-4-6(12(15)16)2-3-8(7)11-9(5)10(13)14/h2-4,11H,1H3,(H,13,14)
    • InChI Key: BUWLROXHVDVDKY-UHFFFAOYSA-N
    • SMILES: OC(C1=C(C)C2C=C(C=CC=2N1)[N+](=O)[O-])=O

Computed Properties

  • Exact Mass: 220.04840674g/mol
  • Monoisotopic Mass: 220.04840674g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 314
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 98.9Ų

3-Methyl-5-nitro-1H-indole-2-carboxylic acid Security Information

  • HazardClass:IRRITANT

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Additional information on 3-Methyl-5-nitro-1H-indole-2-carboxylic acid

Latest Research Insights on 3-Methyl-5-nitro-1H-indole-2-carboxylic acid (CAS: 446830-73-5)

3-Methyl-5-nitro-1H-indole-2-carboxylic acid (CAS: 446830-73-5) is a chemically synthesized indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. Indole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, in particular, has been studied for its role as a key intermediate in the synthesis of more complex molecules with therapeutic potential.

Recent studies have focused on the structural optimization of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid to enhance its bioavailability and pharmacological efficacy. Researchers have employed computational modeling and structure-activity relationship (SAR) analyses to identify modifications that could improve its binding affinity to target proteins. These efforts are part of a broader trend in drug development to leverage small-molecule scaffolds for the design of novel therapeutics.

One notable application of this compound is in the development of kinase inhibitors. Kinases are critical enzymes involved in signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that derivatives of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid exhibit inhibitory activity against specific kinase targets, suggesting their potential as lead compounds for further optimization.

In addition to its role in kinase inhibition, this compound has also been explored for its antimicrobial properties. Recent research has shown that certain indole derivatives, including 3-Methyl-5-nitro-1H-indole-2-carboxylic acid, possess activity against drug-resistant bacterial strains. This is particularly relevant in the context of the growing global threat of antimicrobial resistance (AMR), which necessitates the discovery of new antibacterial agents with novel mechanisms of action.

The synthesis of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions, including nitration and carboxylation of indole precursors. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in high-throughput screening and medicinal chemistry campaigns. Researchers have also explored green chemistry approaches to minimize environmental impact and improve the sustainability of the synthesis process.

Despite these promising developments, challenges remain in the clinical translation of 3-Methyl-5-nitro-1H-indole-2-carboxylic acid-based therapeutics. Issues such as metabolic stability, toxicity, and pharmacokinetic properties need to be addressed through further preclinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 3-Methyl-5-nitro-1H-indole-2-carboxylic acid represents a versatile scaffold with significant potential in drug discovery. Ongoing research aims to elucidate its full therapeutic spectrum and optimize its properties for clinical applications. As the field of medicinal chemistry continues to evolve, this compound is likely to play a pivotal role in the development of next-generation therapeutics for a range of diseases.

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